2-(Ethylsulfanyl)-N-methylaniline
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Overview
Description
2-(Ethylsulfanyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features an ethylsulfanyl group attached to the second carbon of the benzene ring and a methyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-methylaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-N-methylaniline
- 2-(Ethylsulfanyl)aniline
- N-Methyl-2-(methylsulfanyl)aniline
Uniqueness
2-(Ethylsulfanyl)-N-methylaniline is unique due to the presence of both an ethylsulfanyl group and a methyl group on the aniline structure This combination can result in distinct chemical and biological properties, differentiating it from other similar compounds
Properties
CAS No. |
65605-24-5 |
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Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-methylaniline |
InChI |
InChI=1S/C9H13NS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
UWVDOQUQFSQDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1NC |
Origin of Product |
United States |
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